4-(3-Nitrophenoxy)piperidine
Overview
Description
The compound "4-(3-Nitrophenoxy)piperidine" is not directly mentioned in the provided papers, but it is related to the chemical structures and reactions discussed within them. The papers focus on various piperidine derivatives and their chemical properties, reactions, and crystal structures. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a common structural motif in many chemical compounds, including pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, the synthesis of 4-nitrophenyl-1-piperidinostyrene and its reactivity with aromatic diazonium salts to afford arylhydrazonal derivatives is discussed . Additionally, piperidine-mediated reactions of 2-acylphenols with 4-nitrobenzaldehydes to produce 3-benzofuranones are described, highlighting the influence of the 4-nitro group on the regioselectivity of the products .
Molecular Structure Analysis
The molecular structures of piperidine derivatives are characterized in several papers. For example, the crystal structures of two salts from piperidine with naphthalene-1,5-disulfonic acid and 4-nitrophthalic acid are described, showing the importance of hydrogen bonding and other non-covalent interactions in the crystal packing . Another study reports on the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol, providing insights into the hydrogen bonding and electrostatic interactions within the crystal lattice .
Chemical Reactions Analysis
The reactivity of piperidine derivatives with various reagents leads to the formation of different chemical structures. For instance, the reaction of 4-nitrophenyl-1-piperidinostyrene with hydroxylamine hydrochloride produces oxadiazole and 1,2,3-triazole derivatives . The cooperative hydrogen bonding between piperidine-ethanol and 2,6-dichloro-4-nitrophenol is also studied, revealing the formation of hydrogen-bonded complexes with distinct spectroscopic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are explored through experimental and theoretical methods. The crystal and molecular structure of the 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol is studied using X-ray diffraction and B3LYP calculation, revealing details about the hydrogen bonding and crystal lattice . Similarly, the synthesis, spectroscopic, and theoretical studies of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate provide insights into the charge delocalization and vibrational spectra of the compound .
Scientific Research Applications
Radiolabeled Probes for σ Receptors
4-(3-Nitrophenoxy)piperidine derivatives have been explored as potential ligands for σ receptors. Halogenated 4-(phenoxymethyl)piperidines, including those with 4-nitro substituents, have shown promise as radiolabeled probes. These compounds demonstrate high uptake and retention in various organs, indicating their potential for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Aminolysis of Thionocarbonates
The kinetics and mechanism of aminolysis reactions involving 4-nitrophenyl piperidine derivatives have been studied. These reactions are important in the synthesis of various pharmaceuticals and agrochemicals. The specific behavior of these compounds in aminolysis reactions contributes to our understanding of their chemical properties and potential applications (Castro et al., 1999).
Development of Novel Nitroxyl Radicals
Piperidine nitroxyl radicals, including derivatives of this compound, have been developed for various applications such as antioxidants, contrast agents, and radical polymerizers. Their reactivities depend on the basic structure of the nitroxyl radicals, making them versatile for different scientific applications (Kinoshita et al., 2009).
Antioxidants and Anticancer Drugs
Nitroxides derived from piperidine, including this compound, have been studied for their properties as antioxidants and potential anticancer drugs. Their unique redox cycle and catalytic mechanism of action make them candidates for therapeutic applications in various cancers and as antioxidants in biological systems (Lewandowski & Gwoździński, 2017).
Spectroscopic Studies
This compound derivatives have been characterized through spectroscopic methods, contributing to our understanding of their structural properties. This information is crucial for their application in various scientific fields, such as material science and drug development (Anioła et al., 2016).
Annulation Reactions
Piperidine-mediated annulation reactions involving 4-nitrobenzaldehyde have been studied. These reactions are significant in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (Verma et al., 2015).
Inhibition of Plasmodium falciparum Protease
Piperidine derivatives, including those related to this compound, have shown inhibitory activity against the aspartic protease of Plasmodium falciparum. This research contributes to the development of new antimalarial drugs (Saify et al., 2011).
Safety and Hazards
The safety information for 4-(3-Nitrophenoxy)piperidine indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335, which indicate that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
4-(3-nitrophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-3,8,10,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSNPUXOGNMBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562898 | |
Record name | 4-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
586412-89-7 | |
Record name | 4-(3-Nitrophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586412-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Nitrophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.